Cas no 2165855-43-4 ((6R)-4-tert-butoxycarbonyl-1,4-oxazepane-6-carboxylic acid)

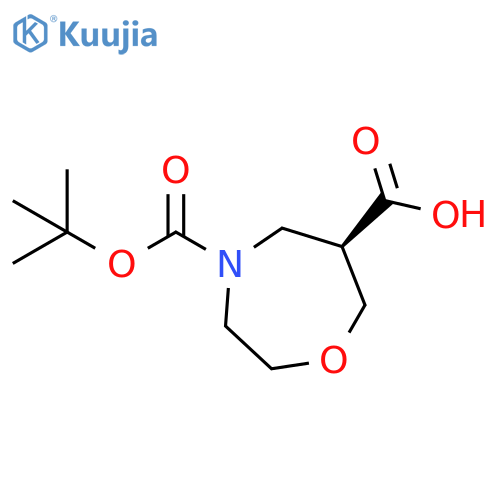

2165855-43-4 structure

商品名:(6R)-4-tert-butoxycarbonyl-1,4-oxazepane-6-carboxylic acid

(6R)-4-tert-butoxycarbonyl-1,4-oxazepane-6-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 1,4-Oxazepine-4,6(5H)-dicarboxylic acid, tetrahydro-, 4-(1,1-dimethylethyl) ester, (6R)-

- (6R)-4-tert-butoxycarbonyl-1,4-oxazepane-6-carboxylic acid

- E83428

- (6R)-4-Boc-1,4-oxazepane-6-carboxylic Acid

- MFCD32866526

- (R)-4-(tert-Butoxycarbonyl)-1,4-oxazepane-6-carboxylic acid

- 2165855-43-4

- (6R)-4-(tert-butoxycarbonyl)-1,4-oxazepane-6-carboxylic acid

- PS-17026

- (6R)-4-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-oxazepane-6-carboxylic acid

-

- インチ: 1S/C11H19NO5/c1-11(2,3)17-10(15)12-4-5-16-7-8(6-12)9(13)14/h8H,4-7H2,1-3H3,(H,13,14)/t8-/m1/s1

- InChIKey: AGHHOHWABGIJAB-MRVPVSSYSA-N

- ほほえんだ: O1C[C@H](C(O)=O)CN(C(OC(C)(C)C)=O)CC1

計算された属性

- せいみつぶんしりょう: 245.12632271g/mol

- どういたいしつりょう: 245.12632271g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 17

- 回転可能化学結合数: 3

- 複雑さ: 297

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.3

- トポロジー分子極性表面積: 76.1Ų

(6R)-4-tert-butoxycarbonyl-1,4-oxazepane-6-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1548533-5g |

(R)-4-(tert-butoxycarbonyl)-1,4-oxazepane-6-carboxylic acid |

2165855-43-4 | 98% | 5g |

¥32175 | 2023-03-11 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJD0794-1G |

(6R)-4-tert-butoxycarbonyl-1,4-oxazepane-6-carboxylic acid |

2165855-43-4 | 97% | 1g |

¥ 2,970.00 | 2023-04-06 | |

| Chemenu | CM1018116-5g |

(6R)-4-tert-butoxycarbonyl-1,4-oxazepane-6-carboxylic acid |

2165855-43-4 | 95%+ | 5g |

$2700 | 2023-03-10 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJD0794-10G |

(6R)-4-tert-butoxycarbonyl-1,4-oxazepane-6-carboxylic acid |

2165855-43-4 | 97% | 10g |

¥ 21,384.00 | 2023-04-06 | |

| eNovation Chemicals LLC | Y1209079-5G |

(6R)-4-tert-butoxycarbonyl-1,4-oxazepane-6-carboxylic acid |

2165855-43-4 | 97% | 5g |

$2235 | 2024-07-21 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1548533-100mg |

(R)-4-(tert-butoxycarbonyl)-1,4-oxazepane-6-carboxylic acid |

2165855-43-4 | 98% | 100mg |

¥3465 | 2023-03-11 | |

| abcr | AB595724-100mg |

(6R)-4-tert-Butoxycarbonyl-1,4-oxazepane-6-carboxylic acid; . |

2165855-43-4 | 100mg |

€302.70 | 2024-07-24 | ||

| Aaron | AR01XAJ3-100mg |

(6R)-4-tert-butoxycarbonyl-1,4-oxazepane-6-carboxylic acid |

2165855-43-4 | 97% | 100mg |

$164.00 | 2025-02-12 | |

| 1PlusChem | 1P01XAAR-1g |

(6R)-4-tert-butoxycarbonyl-1,4-oxazepane-6-carboxylic acid |

2165855-43-4 | 97.00% | 1g |

$464.00 | 2023-12-19 | |

| Ambeed | A1384245-1g |

(R)-4-(tert-Butoxycarbonyl)-1,4-oxazepane-6-carboxylic acid |

2165855-43-4 | 98% | 1g |

$515.0 | 2024-04-21 |

(6R)-4-tert-butoxycarbonyl-1,4-oxazepane-6-carboxylic acid 関連文献

-

Lin Wang,Zhi-Gang Ma,Xiao-Jing Wei,Qing-Yuan Meng,Deng-Tao Yang,Shao-Fu Du,Zi-Fei Chen,Li-Zhu Wu,Qiang Liu Green Chem., 2014,16, 3752-3757

-

2. Transformation and species identification of CuO nanoparticles in plant cells (Nicotiana tabacum)†Xiaoyun Liu,Xiaoyu Yu,Yuyu Bu,Zefeng Xu,Zhenyu Wang,Xiaoshan Zhu,Baoshan Xing Environ. Sci.: Nano, 2019,6, 2724-2735

-

Ashish Singh,Parul Verma,Debabrata Samanta,Anupam Dey,Jyotirmoy Dey,Tapas Kumar Maji J. Mater. Chem. A, 2021,9, 5780-5786

-

Wei Cui,Ruijie Zhu,Yong Zheng,Qifeng Mu,Menghan Pi,Rong Ran J. Mater. Chem. A, 2021,9, 9706-9718

-

Stefania F. Musolino,Zhipeng Pei,Liting Bi,Gino A. DiLabio,Jeremy E. Wulff Chem. Sci., 2021,12, 12138-12148

2165855-43-4 ((6R)-4-tert-butoxycarbonyl-1,4-oxazepane-6-carboxylic acid) 関連製品

- 1267109-65-8(5-Thiazoleacetic acid, 2-(aminomethyl)-4-methyl-)

- 76322-78-6(1-(methoxymethyl)-1H-Pyrrole)

- 62343-67-3(2-(3,5-dimethylphenyl)ethan-1-ol)

- 1174132-74-1(3-Bromo-1H-pyrazole)

- 1396800-31-9(N,N-dimethyl-2-{4-2-(trifluoromethyl)benzamidophenyl}-2H-1,2,3,4-tetrazole-5-carboxamide)

- 2171150-05-1((1r,3r)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclobutane-1-carboxylic acid)

- 2227815-86-1(rac-(1R,2S)-2-(2-bromo-6-methoxyphenyl)cyclopropan-1-amine)

- 97817-23-7(4,5,6,7-Tetrahydro-thiazolo5,4-cpyridin-2-ylamine)

- 851195-35-2(1H-Pyrrole-2-carboxylicacid, 3-(4-bromophenyl)-4-cyano-5-ethyl-1-methyl-, ethyl ester)

- 2228202-76-2((1-benzylpyrrolidin-2-yl)methanethiol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:2165855-43-4)(6R)-4-tert-butoxycarbonyl-1,4-oxazepane-6-carboxylic acid

清らかである:99%/99%

はかる:1g/5g

価格 ($):464.0/1851.0